N-[(4aR,6R,7R,8R,8aS)-6-azido-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
CAS No.:
Cat. No.: VC13701547
Molecular Formula: C22H24N4O5
Molecular Weight: 424.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24N4O5 |
|---|---|
| Molecular Weight | 424.4 g/mol |
| IUPAC Name | N-[(4aR,6R,7R,8R,8aS)-6-azido-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
| Standard InChI | InChI=1S/C22H24N4O5/c1-14(27)24-18-20(28-12-15-8-4-2-5-9-15)19-17(30-21(18)25-26-23)13-29-22(31-19)16-10-6-3-7-11-16/h2-11,17-22H,12-13H2,1H3,(H,24,27)/t17-,18-,19-,20-,21-,22?/m1/s1 |
| Standard InChI Key | FVNJPKGJMMREOM-CGFCOLRFSA-N |
| Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1N=[N+]=[N-])OCC4=CC=CC=C4 |
| SMILES | CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])OCC4=CC=CC=C4 |
| Canonical SMILES | CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])OCC4=CC=CC=C4 |
Introduction
N-[(4aR,6R,7R,8R,8aS)-6-azido-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-7-yl]acetamide is a complex organic compound with a specific stereochemistry. It belongs to the class of pyrano[3,2-d] dioxins, which are known for their diverse biological activities and synthetic challenges. This compound is particularly interesting due to its azido group, which offers potential for further chemical modifications through click chemistry reactions.
Molecular Formula:
The molecular formula for this compound is not explicitly provided in the available literature, but it can be deduced from its structure. Typically, compounds of this class have a molecular formula that reflects their complex ring system and functional groups.
Synthesis and Preparation
The synthesis of such a compound typically involves multiple steps, including the formation of the pyrano[3,2-d] dioxin core, introduction of the phenyl and phenylmethoxy groups, and incorporation of the azido and acetamide functionalities. Specific synthetic routes may involve protecting group strategies and stereoselective reactions to achieve the desired stereochemistry.
Biological Activity and Applications
While specific biological activities of N-[(4aR,6R,7R,8R,8aS)-6-azido-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-7-yl]acetamide are not detailed in the available literature, compounds with similar structures have been explored for their potential in medicinal chemistry, particularly in areas like antimicrobial or anticancer research.
Safety and Handling
Given the presence of an azido group, handling this compound requires caution. Azides can be explosive under certain conditions, so proper safety protocols should be followed, including avoiding heat, shock, and friction.
Data Table: General Information
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